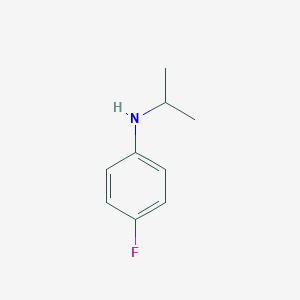

4-Fluoro-N-isopropylaniline

Description

The exact mass of the compound 4-Fluoro-N-isopropylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-N-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-N-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXBOQCXULAXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074675 | |

| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70441-63-3 | |

| Record name | 4-Fluoro-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70441-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070441633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-N-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-N-isopropylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD948689P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 4-Fluoro-N-isopropylaniline

CAS Registry Number: 70441-63-3 Document Type: Technical Reference Guide Version: 2.0 (Scientific & Industrial Application)[1]

Executive Technical Summary

4-Fluoro-N-isopropylaniline (C₉H₁₂FN) represents a critical secondary amine intermediate in the synthesis of modern agrochemicals and fluorinated pharmaceuticals.[1] Its structural significance lies in the N-isopropyl moiety, which imparts lipophilicity and steric protection, combined with the para-fluoro substituent, which enhances metabolic stability and modulates pKa.

Industrially, it is the primary building block for Flufenacet , a pre-emergence oxyacetamide herbicide used extensively in corn and soybean cultivation.[1] In medicinal chemistry, the compound serves as a scaffold for tuning the bioavailability of aniline-based drugs, leveraging the bioisosteric properties of fluorine to block metabolic oxidation at the para-position.[1]

Physicochemical Characterization

The following data aggregates experimentally validated properties essential for process engineering and analytical benchmarking.

Table 1: Core Physicochemical Properties

| Property | Value | Technical Context |

| Molecular Weight | 153.20 g/mol | Monoisotopic mass: 153.095 g/mol |

| Physical State | Liquid | Colorless to light brown (oxidation dependent) |

| Boiling Point | 214 °C (760 mmHg) | High BP requires vacuum distillation for purification (40 °C @ 0.5 mmHg) |

| Density | 1.045 g/cm³ | Denser than water; facilitates phase separation in aqueous workups |

| pKa (Conjugate Acid) | ~5.91 (Predicted) | Less basic than N-isopropylaniline due to the electron-withdrawing F-substituent |

| Flash Point | 83 °C | Class IIIA Combustible Liquid |

| LogP | 2.3 (pH 5.[1][2][3][4][5][6]6) | Moderate lipophilicity; indicates good membrane permeability |

| Solubility | Organic Solvents | Miscible in DCM, Ethyl Acetate, Hexane; Low aqueous solubility |

Synthetic Methodology: Reductive Amination

The most robust industrial route involves the reductive amination of 4-fluoroaniline with acetone.[1] This protocol is preferred over direct alkylation (using isopropyl halides) to avoid over-alkylation to the tertiary amine.[1]

Reaction Mechanism & Causality

The synthesis proceeds via the formation of a Schiff base (imine) intermediate, followed by in situ reduction.[1]

-

Acid Catalysis (Acetic Acid): Promotes the nucleophilic attack of the aniline nitrogen on the acetone carbonyl carbon by protonating the oxygen, making it more electrophilic.[1]

-

Selective Reduction (NaBH₄): Sodium borohydride is chosen because it selectively reduces the imine bond (C=N) faster than the ketone (C=O) under these conditions, and it does not reduce the aromatic ring or the fluorine substituent.[1]

Optimized Experimental Protocol

Scale: 0.2 mol basis Yield Target: >70%

-

Imine Formation:

-

Charge a 500 mL 3-neck flask with 4-fluoroaniline (22.2 g, 0.2 mol) and Glacial Acetic Acid (120 mL).

-

Add Acetone (17.6 mL, 0.24 mol) dropwise. Note: Excess acetone drives the equilibrium toward the imine.

-

Cool the mixture to 10°C using an ice bath. Control: Lower temperature prevents side reactions but must remain high enough for imine formation kinetics.

-

-

Reduction:

-

Workup & Purification:

-

Quench: Pour reaction mixture into 500 mL ice water to destroy excess hydride.

-

Neutralization: Basify with 50% NaOH (aq) to pH > 10.[1] Reasoning: Converts the ammonium salt product back to the free amine, forcing it out of the aqueous phase.

-

Extraction: Extract with Hexane (2 x 100 mL). Combine organics, wash with brine, and dry over MgSO₄.

-

Distillation: Evaporate solvent and perform vacuum distillation.[1] Collect fraction at 40 °C / 0.5 mmHg .

-

Process Flow Diagram

Figure 1: Step-wise reductive amination workflow ensuring selectivity and safety.

Reactivity & Functionalization Profile

The chemical utility of 4-Fluoro-N-isopropylaniline stems from its dual nature: a nucleophilic secondary amine and an electron-rich aromatic ring.[1]

N-Acylation (Herbicide Synthesis)

The secondary amine is the primary reactive site.[1] In the synthesis of Flufenacet , this nitrogen attacks a chloroacetyl chloride or similar electrophile.[1]

-

Mechanism: Nucleophilic acyl substitution.[1]

-

Selectivity: The steric bulk of the isopropyl group slows down the reaction compared to a primary amine, often requiring base catalysis (e.g., Pyridine or K₂CO₃) to scavenge the HCl byproduct.[1]

Electrophilic Aromatic Substitution (EAS)

The molecule contains two directing groups:[1]

-

-NH-iPr (Amino group): Strongly activating, Ortho/Para directing.

-

-F (Fluoro group): Weakly deactivating, Ortho/Para directing.

Outcome: The amino group dominates.[1] Substitution will occur ortho to the nitrogen (positions 2 and 6).[1] The para position is blocked by Fluorine.[1]

-

Application: Nitration or halogenation at the ortho position can create highly substituted precursors for complex drug scaffolds.[1]

Reactivity Logic Map

Figure 2: Functionalization logic demonstrating the directing effects of the N-isopropyl and F substituents.

Safety & Handling Protocols

GHS Classification: Danger (Toxic, Irritant)[1]

| Hazard Category | Code | Statement |

| Acute Toxicity | H301+H331 | Toxic if swallowed or inhaled.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][6][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7] |

| Sensitization | H317 | May cause an allergic skin reaction.[1][6] |

Handling Requirements:

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C . The amine is prone to oxidation (darkening) upon air exposure.[1]

References

-

ChemicalBook. (2025).[1][3] 4-Fluoro-N-isopropylaniline Properties and Synthesis. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1046689, Benzenamine, 4-fluoro-N-(1-methylethyl)-. Retrieved from [1]

-

HPC Standards. (2025). Safety Data Sheet: 4-Fluoro-N-isopropylaniline. Retrieved from [1]

-

PrepChem. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from

-

Synblock. (2025).[1][3] Product Catalog: 4-Fluoro-N-isopropylaniline. Retrieved from [1]

Sources

- 1. Benzenamine, 4-fluoro-N-(1-methylethyl)- | C9H12FN | CID 154403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-N-ISOPROPYLANILINE CAS#: 70441-63-3 [m.chemicalbook.com]

- 3. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 4. CAS 70441-63-3 | 4-Fluoro-N-isopropylaniline - Synblock [synblock.com]

- 5. 4-FLUORO-N-ISOPROPYLANILINE/70441-63-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. fishersci.com [fishersci.com]

4-Fluoro-N-isopropylaniline molecular structure and weight

Molecular Architecture, Synthetic Protocols, and Application in Medicinal Chemistry

Executive Summary

4-Fluoro-N-isopropylaniline (CAS: 70441-63-3) is a specialized secondary amine intermediate used in the synthesis of fluoro-pharmaceuticals and agrochemicals.[1][2][3][4][5] Its structural significance lies in the strategic combination of a para-fluorine atom—which blocks metabolic oxidation at the typically labile C4 position—and an N-isopropyl group, which introduces steric bulk and lipophilicity without the chemical instability associated with primary amines.[4][5] This guide details its physicochemical properties, a validated reductive amination synthesis protocol, and its role in rational drug design.[5]

Part 1: Molecular Architecture & Physicochemical Profile[4][5]

The molecule consists of an aniline core substituted at the para position with a fluorine atom and at the nitrogen with an isopropyl group.[4][5] This configuration creates a dipole moment directed toward the fluorine, while the isopropyl group creates a hydrophobic pocket around the amine.[4][5]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | N-(Propan-2-yl)-4-fluoroaniline |

| CAS Registry Number | 70441-63-3 |

| Molecular Formula | |

| Molecular Weight | 153.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~214°C (at 760 mmHg) |

| Density | ~1.05 g/cm³ |

| LogP (Predicted) | 2.5 - 2.8 (Lipophilic) |

| pKa (Conjugate Acid) | ~5.3 (Less basic than non-fluorinated aniline due to electron withdrawal by F) |

Part 2: Synthetic Methodology

Core Protocol: Reductive Amination

Direct alkylation of 4-fluoroaniline with isopropyl halides is discouraged due to the formation of quaternary ammonium byproducts (over-alkylation).[4][5] The industry-standard approach is reductive amination using acetone and a hydride source.[4][5] This method ensures mono-alkylation selectivity.[4][5]

Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

4-Fluoroaniline (1.0 eq)[4]

-

Sodium Borohydride (

) (1.25 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq) for milder conditions.[4][5]

Step-by-Step Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-fluoroaniline (22.2 g, 0.2 mol) in glacial acetic acid (120 mL).

-

Add acetone (17.6 mL, 0.24 mol) dropwise while stirring.

-

Mechanism:[5][7] The acid catalyzes the formation of the hemiaminal, which dehydrates to form the in situ imine (Schiff base).[4][5]

-

Cool the mixture to 10°C using an ice bath.

-

-

Reduction:

-

Add Sodium Borohydride (9.4 g, 0.25 mol) in small portions over 30 minutes.

-

Critical Safety Control: Maintain internal temperature below 20°C to prevent runaway exotherms and hydrogen gas evolution.

-

Allow the reaction to warm to room temperature (20-25°C) and stir for 60 minutes.

-

-

Workup & Purification:

-

Quench the reaction by pouring the mixture into ice water (500 mL).

-

Basify the solution to pH >10 using 50% aqueous NaOH (approx. 120 mL).[4][5] Caution: Exothermic.[5]

-

Dry combined organics over anhydrous

, filter, and concentrate in vacuo. -

Purification: Distillation under reduced pressure is recommended for high-purity applications.[4][5]

-

Synthesis Workflow Visualization

Figure 1: Step-wise reductive amination workflow for the synthesis of 4-Fluoro-N-isopropylaniline.

Part 3: Analytical Characterization[4][5]

To validate the structure, researchers must confirm the presence of the isopropyl group and the integrity of the fluorinated aromatic ring.[4][5]

Predicted NMR Profile (

-

NMR (Proton):

-

1.20 ppm (Doublet, 6H,

-

3.60 ppm (Septet, 1H,

-

3.50 ppm (Broad singlet, 1H): The amine (

- 6.50 - 6.90 ppm (Multiplets, 4H): Aromatic protons.[5] The fluorine atom splits the ortho and meta protons, creating a complex splitting pattern (often appearing as ddd or multiplets) rather than simple doublets.[4][5]

-

1.20 ppm (Doublet, 6H,

- NMR (Fluorine):

-

Mass Spectrometry (MS):

Part 4: Applications in Rational Drug Design

4-Fluoro-N-isopropylaniline is not just a solvent or reagent; it is a pharmacophore building block .[4][5] In medicinal chemistry, it serves two specific functions:

-

Metabolic Blocking (The Fluorine Effect): The C4 position of aniline is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes.[4][5] Substituting hydrogen with fluorine (a bioisostere) blocks this pathway because the C-F bond is metabolically stable.[4][5] This extends the half-life (

) of the drug.[4][5] -

Lipophilicity Modulation (The Isopropyl Effect): The isopropyl group adds steric bulk and hydrophobicity.[4][5] This increases the LogP, facilitating better penetration of the blood-brain barrier (BBB) or cell membranes compared to a simple methyl or ethyl group.[4][5]

Structure-Activity Relationship (SAR) Logic[4]

Figure 2: SAR logic demonstrating the pharmacological advantages of the fluoro and isopropyl moieties.[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13032, N-Isopropylaniline (Analogous Structure Data).[4][5] Retrieved from [Link][4][5]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Journal of Organic Chemistry.[4][5][7][8][9] (Standard protocol reference). Retrieved from [Link]

Sources

- 1. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 2. CAS 70441-63-3 | 4-Fluoro-N-isopropylaniline - Synblock [synblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. N-ISOPROPYLANILINE (768-52-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Structural Elucidation and Synthetic Utility of 4-Fluoro-N-isopropylaniline

Technical Monograph | Version 1.0

Executive Summary

This technical guide provides a comprehensive analysis of 4-Fluoro-N-isopropylaniline (CAS: 70441-63-3), a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Flufenacet) and a pharmacophore in medicinal chemistry.[1] This document details its systematic nomenclature, validated synthetic protocols via reductive amination, spectroscopic characterization, and applications in modulating metabolic stability.[1]

Nomenclature and Structural Logic

The naming of this compound follows the hierarchy established by the IUPAC Blue Book (P-62) , prioritizing the amine as the principal functional group and the benzene ring as the parent hydride.[1]

Systematic Derivation[1]

IUPAC Name: N-(propan-2-yl)-4-fluorobenzenamine [1][3]

-

Alternative/Retained Name: 4-Fluoro-N-isopropylaniline[1][3][4][5][6][7][8]

-

Chemical Formula: C

H

Nomenclature Logic Flow

The following diagram illustrates the decision tree for arriving at the preferred IUPAC name.

Figure 1: Systematic derivation of the IUPAC name based on P-62 recommendations.

Chemo-Physical Profile

The introduction of the isopropyl group on the nitrogen significantly alters the lipophilicity and basicity compared to the parent 4-fluoroaniline.

| Property | Value | Context |

| Molecular Weight | 153.20 g/mol | |

| Physical State | Liquid (Clear to pale yellow) | Oxidizes/darkens upon air exposure.[1][6] |

| Boiling Point | 214 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| Density | 1.045 g/mL | Denser than water.[1] |

| LogP (Predicted) | ~2.3 - 2.5 | Moderately lipophilic; suitable for CNS penetration.[1] |

| pKa (Conjugate Acid) | ~5.9 | More basic than 4-fluoroaniline (pKa ~4.[1]6) due to inductive donation (+I) from the isopropyl group.[1] |

Validated Synthetic Protocol: Reductive Amination

While Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by in situ reduction.[1]

Reagents:

-

Substrate: 4-Fluoroaniline (1.0 eq)

-

Carbonyl Source: Acetone (Excess, often used as solvent/co-solvent)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH

with Acetic Acid.[1] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Step-by-Step Methodology

Note: Perform all steps in a fume hood. The product is a skin irritant.

-

Imine Formation:

-

Charge a reaction flask with 4-fluoroaniline (10 mmol) and DCM (30 mL).

-

Add Acetone (15 mmol, 1.5 eq) and Glacial Acetic Acid (1-2 eq) to catalyze imine formation.[1]

-

Stir at room temperature for 30 minutes. Checkpoint: Monitoring by TLC may show the disappearance of the aniline spot.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (15 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (

) may occur.[1] -

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

-

Quench and Workup:

-

Purification:

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or vacuum distillation if scale permits.[1]

-

Process Flow Diagram

Figure 2: Reductive amination workflow using Sodium Triacetoxyborohydride.

Structural Elucidation (Spectroscopy)

Verification of the product requires analyzing the specific splitting patterns induced by the isopropyl group and the fluorine atom.[1]

H NMR Interpretation (CDCl , 400 MHz)

-

1.20 ppm (d, 6H): The two methyl groups of the isopropyl moiety appear as a doublet (

- 3.60 ppm (sept, 1H): The methine (CH) proton of the isopropyl group appears as a septet due to coupling with the six methyl protons.[1]

- 3.50-4.00 ppm (br s, 1H): The amine (NH) proton.[1] Broadening is due to quadrupole relaxation and exchange.[1]

- 6.45 - 6.90 ppm (m, 4H): Aromatic region.[1]

F NMR

- -125 to -130 ppm (s): A single distinct peak corresponding to the aromatic fluorine.[1]

Pharmaceutical & Industrial Utility

Herbicide Synthesis

This molecule is the direct precursor to Flufenacet (CAS 142459-58-3), a widely used oxyacetamide herbicide.[1] The secondary amine reacts with chloroacetyl chloride and a thiadiazole derivative to form the final active ingredient.[1]

Medicinal Chemistry: Bioisosterism

In drug design, 4-Fluoro-N-isopropylaniline serves as a robust scaffold:

-

Metabolic Blocking: The fluorine atom at the para position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the drug.[1]

-

Lipophilicity Modulation: The N-isopropyl group increases LogP compared to a primary amine or N-methyl group, enhancing blood-brain barrier (BBB) permeability.[1]

-

Reduced H-Bond Donors: Converting the primary amine (-NH

) to a secondary amine (-NHR) removes one Hydrogen Bond Donor (HBD), which can improve oral bioavailability (Lipinski’s Rule of 5).[1]

Safety and Handling (SDS Summary)

-

Hazards:

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation (turning dark brown).[1]

References

-

IUPAC Nomenclature Rules

-

Synthetic Protocol (Reductive Amination)

-

Physical Properties & CAS Data

-

Industrial Application (Flufenacet)

-

Metabolic Stability of Fluorinated Anilines

-

Park, B. K., & Kitteringham, N. R. (1994).[1] "Drug metabolism and pharmacokinetics in drug discovery and development." Drug Discovery Today. (Contextual reference for F-substitution).

-

Sources

- 1. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isopropylaniline(99-88-7) 1H NMR spectrum [chemicalbook.com]

- 3. Benzenamine, 4-fluoro-N-(1-methylethyl)- | C9H12FN | CID 154403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 5. CAS 70441-63-3 | 4-Fluoro-N-isopropylaniline - Synblock [synblock.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents [patents.google.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. 4-Fluoro-N-isopropylaniline | LGC Standards [lgcstandards.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

physical and chemical properties of 4-Fluoro-N-isopropylaniline

This guide provides a comprehensive technical analysis of 4-Fluoro-N-isopropylaniline, structured for researchers and process chemists.[1][2] It synthesizes experimental data, synthetic protocols, and safety standards into a cohesive whitepaper.

CAS Registry Number: 70441-63-3 Chemical Class: Halogenated N-Alkylaniline Primary Application: Pharmaceutical & Agrochemical Intermediate (e.g., Flufenacet synthesis)[1][2][3][4][5]

Executive Technical Summary

4-Fluoro-N-isopropylaniline is a secondary amine intermediate characterized by the presence of a para-fluorine atom and a sterically hindering isopropyl group on the nitrogen.[1][2] Its utility stems from the unique electronic push-pull system: the electron-withdrawing fluorine atom (inductive effect) competes with the electron-donating isopropylamine group (resonance and inductive effects), creating a specific reactivity profile suitable for nucleophilic substitutions and amide couplings.[1][2]

This compound is a critical building block in the synthesis of the herbicide Flufenacet , where it serves as the core aniline scaffold.

Physicochemical Architecture

The following data aggregates experimental values and high-confidence predictive models to establish a baseline for handling and process design.

Table 1: Core Physical Properties

| Property | Value / Range | Technical Context |

| Molecular Weight | 153.20 g/mol | Monoisotopic mass: 153.095 |

| Physical State | Liquid | Colorless to pale yellow/brown upon oxidation |

| Boiling Point | 214 °C (at 760 mmHg) | Distillable at 40 °C (0.5 mmHg) for purification [1] |

| Density | 1.045 g/cm³ (20 °C) | Slightly denser than water; phase separation is rapid |

| Flash Point | 83–87 °C | Class IIIA Combustible Liquid |

| pKa (Conjugate Acid) | 5.3 – 5.9 (Predicted) | More basic than 4-fluoroaniline (pKa ~4.[1][2][3][6][7]6) due to N-isopropyl donation |

| LogP | 2.3 – 2.8 | Moderate lipophilicity; soluble in organic solvents, sparingly in water |

| Refractive Index | 1.528 | Useful for purity checks via refractometry |

Solubility Profile

-

High Solubility: Acetone, Ethanol, Dichloromethane, Ethyl Acetate, Toluene.

-

Partitioning: The compound partitions strongly into organic phases during aqueous workups, facilitated by its lipophilic isopropyl and phenyl rings.

Synthetic Architecture & Protocols

The most robust synthesis route involves the reductive amination of 4-fluoroaniline with acetone.[1][2] This method is preferred over direct alkylation with isopropyl halides to avoid over-alkylation (formation of quaternary ammonium salts) and elimination side reactions.[2]

Diagram 1: Synthesis Workflow (Reductive Amination)

The following directed graph illustrates the reaction logic and critical process control points.

Caption: Stepwise reductive amination pathway minimizing poly-alkylation by controlling imine reduction kinetics.

Detailed Experimental Protocol

Objective: Synthesis of 4-Fluoro-N-isopropylaniline via Borohydride Reduction [1, 2].

Reagents:

-

Acetone (Excess, serves as reagent and co-solvent)[1]

Step-by-Step Methodology:

-

Imine Formation (In-Situ):

-

Charge a 3-neck round-bottom flask with 4-fluoroaniline (e.g., 22.2 g, 0.2 mol).[1][2][3]

-

Add Glacial Acetic Acid (120 mL) and initiate mechanical stirring.

-

Add Acetone (17.6 mL, 0.24 mol) and cool the mixture to 10°C using an ice bath. Note: Cooling is critical to control the exotherm of the subsequent hydride addition.[1]

-

-

Reductive Step:

-

Add Sodium Borohydride (9.4 g, 0.25 mol) in small portions over 30 minutes.

-

Critical Parameter: Maintain internal temperature below 20°C . Rapid addition can cause vigorous hydrogen evolution and thermal runaway.[2]

-

Allow the reaction to warm to 20°C and stir for 60 minutes.

-

-

Quench and Isolation:

-

Purification:

Yield Expectation: 70–75% isolated yield.

Spectroscopic Characterization

Identification of 4-Fluoro-N-isopropylaniline relies on distinguishing the isopropyl signals from the aromatic core.[1][2]

Characteristic NMR Signatures (Predicted/Consensus)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8–7.0 ppm (m, 4H): Aromatic protons.[2] The fluorine coupling creates a complex multiplet (AA'BB'X system) distinct from unsubstituted aniline.[2]

-

δ 3.5–3.7 ppm (septet, 1H, J=6 Hz): The methine proton (CH ) of the isopropyl group.[1]

-

δ 3.2–3.5 ppm (broad s, 1H): The amine NH proton. Chemical shift varies with concentration.[2]

-

δ 1.2 ppm (d, 6H, J=6 Hz): The gem-dimethyl group (C(CH ₃)₂).[1][2]

-

-

¹⁹F NMR:

-

IR Spectrum (Neat):

Reactivity & Stability Logic

Understanding the reactivity profile is essential for downstream applications (e.g., coupling to form Flufenacet).

Diagram 2: Reactivity & Degradation Logic

Caption: Major reactivity pathways. N-acylation is the primary synthetic utility, while oxidation represents the main stability risk.[1][2]

Key Reactivity Modes

-

N-Alkylation/Acylation: The secondary amine is a good nucleophile.[2] It reacts readily with chloroacetyl chloride to form chloroacetamides.[2] This is the primary industrial pathway for herbicide synthesis.

-

Electrophilic Aromatic Substitution: The amino group is a strong activator (ortho/para director), but the para position is blocked by Fluorine. Substitution (e.g., nitration, halogenation) will occur ortho to the amino group.[1]

-

Stability: The compound is sensitive to air and light, darkening over time due to N-oxidation or radical coupling.[2] It must be stored under inert gas (Nitrogen/Argon).[2]

Safety, Toxicology, and Handling (E-E-A-T)

Signal Word: DANGER GHS Classification: Acute Tox. 3 (Oral/Inhalation), Muta. 2, STOT RE 1.[1]

Critical Hazard Profile

-

Acute Toxicity: Toxic if swallowed or inhaled.[2] Aniline derivatives can cause methemoglobinemia , reducing the blood's oxygen-carrying capacity.[1][2] Cyanosis (blue lips/skin) is a key symptom.[2]

-

Genotoxicity: Suspected of causing genetic defects (Muta. 2).[2] Strict containment is required [3].[2][5][9][10][11]

-

Environmental: Toxic to aquatic life with long-lasting effects.[1][2][9] Do not release into drains.[2][5][6]

Handling Protocol

-

PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.[2]

-

Ventilation: All operations, especially heating or distillation, must be performed in a certified chemical fume hood.

-

Storage: Keep container tightly closed in a dry, cool place (2–8 °C preferred). Store under nitrogen to prevent oxidation.[2]

References

-

PrepChem. (n.d.).[2] Synthesis of 4-Fluoro-N-isopropylaniline.[1][2][3][4][5][12][13] Retrieved from [Link]

-

PubChem. (2025).[2][7][14] Benzenamine, 4-fluoro-N-(1-methylethyl)- (CID 1046689).[1][2] National Library of Medicine.[2] Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols.[2] Retrieved from [Link]

Sources

- 1. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 2. Benzenamine, 4-fluoro-N-(1-methylethyl)- | C9H12FN | CID 154403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-FLUORO-N-ISOPROPYLANILINE CAS#: 70441-63-3 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]

- 13. CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents [patents.google.com]

- 14. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Compatibility of 4-Fluoro-N-isopropylaniline

[1][2]

Executive Summary

4-Fluoro-N-isopropylaniline (N-isopropyl-4-fluoroaniline) is a critical secondary amine intermediate used extensively in the synthesis of agrochemicals (e.g., Flufenacet) and pharmaceutical building blocks.[1][2] Its solubility profile is governed by the interplay between its lipophilic fluorinated aromatic ring and the basic secondary amine functionality.[1][2]

This guide provides a definitive technical analysis of its solubility across the polarity spectrum.[1][2] Unlike simple data sheets, this document synthesizes physicochemical properties with practical synthesis data to establish a robust solvent selection framework for reaction optimization, purification, and analysis.[1][2]

Physicochemical Basis of Solubility

To predict solvent behavior accurately, one must understand the molecular drivers.[1][2] 4-Fluoro-N-isopropylaniline exhibits a "dual-personality" solubility profile dependent on pH and solvent polarity.

| Property | Value | Implication for Solubility |

| Molecular Weight | 153.20 g/mol | Small molecule; generally favorable kinetics for dissolution.[1] |

| Physical State | Colorless/Pale Yellow Liquid | Miscibility is often more relevant than saturation limits.[1][2] |

| LogP (Octanol/Water) | ~2.3 – 2.8 | Lipophilic. Prefers organic phases.[1][2] High affinity for non-polar and chlorinated solvents.[1][2] |

| pKa (Conjugate Acid) | ~5.91 (Predicted) | Weak Base. Insoluble in neutral water; highly soluble in aqueous acids (HCl, H₂SO₄) due to salt formation.[1][2] |

| H-Bond Donors | 1 (NH group) | Capable of H-bonding with protic solvents (alcohols), enhancing solubility despite lipophilicity.[1][2] |

Solubility Landscape

The following data is synthesized from extraction protocols, reaction conditions, and calculated partition coefficients.

A. Non-Polar Solvents (Extraction & Purification)[1][2]

-

Solubility Status: High / Miscible. [1]

-

Technical Insight: The lipophilic fluorophenyl ring drives high solubility in hydrocarbons.[1][2] Hexane is the standard solvent for extracting this compound from aqueous reaction mixtures following reductive amination.[1][2]

-

Application: Use alkanes for liquid-liquid extraction (LLE) to remove the amine from basic aqueous layers.[1][2]

B. Polar Aprotic Solvents (Reactions & Chromatography)

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, DMF, Acetone, THF.[1][2]

-

Solubility Status: High / Miscible. [1]

-

Technical Insight: The secondary amine and aromatic ring interact favorably with dipole-dipole interactions in these solvents.[1][2] DCM is the preferred solvent for transport and general handling due to its volatility and high solubilizing power.[1][2]

-

Application: DMSO and DMF are ideal for nucleophilic substitution reactions where this amine acts as a nucleophile, as they solvate the cation and leave the amine "naked" and reactive.[2]

C. Polar Protic Solvents (Crystallization & Salts)

-

Solubility Status: Soluble.

-

Technical Insight: While the alkyl/aryl portions are hydrophobic, the amine nitrogen can accept hydrogen bonds, and the NH proton can donate.[2] This allows for good solubility in alcohols, often used as co-solvents in reductive aminations.[1][2]

-

Application: Alcohols are excellent choices for crystallizing salts (e.g., hydrochloride or oxalate salts) of the amine, which may be less soluble in cold alcohol than the free base.[1][2]

D. Aqueous Solubility (The pH Switch)[1][2]

-

Neutral pH (pH 7): Insoluble (< 0.1 mg/mL).[1][2][3] The molecule is predominantly uncharged and lipophilic.[1][2]

-

Acidic pH (pH < 4): Soluble. Protonation of the nitrogen forms the ammonium cation (C₉H₁₃FN⁺), rendering it water-soluble.[1][2]

-

Basic pH (pH > 8): Insoluble. Deprotonation ensures the molecule remains in the organic phase.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact saturation limits for regulatory filing or critical process parameters.

-

Preparation: Weigh 500 mg of 4-Fluoro-N-isopropylaniline into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100 µL increments while stirring at 25°C.

-

Observation: Visually monitor for the disappearance of the oil "lens" (since the compound is liquid).

-

Saturation: If miscibility is not observed after 5 mL, cap the vial and agitate for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness under nitrogen and weigh the residue.

Protocol B: The "pH Switch" Purification Workflow

This is the most robust method for isolating the compound from impurities, leveraging its pKa.

Figure 1: Acid-Base Extraction Strategy. This workflow exploits the pKa (~5.[1][2]9) to separate 4-Fluoro-N-isopropylaniline from non-basic byproducts.

Solvent Selection Decision Tree

Select the optimal solvent based on your specific operational goal.

Figure 2: Solvent Selection Decision Tree. A logic-based approach to selecting the correct solvent for synthesis, purification, or analytical characterization.[1][2]

References

synthesis of 4-Fluoro-N-isopropylaniline from 4-fluoroaniline

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-N-isopropylaniline from 4-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-N-isopropylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, chemists, and drug development professionals with both strategic insights and detailed, actionable protocols. We will primarily focus on the most efficient and widely documented method—reductive amination—while also exploring direct N-alkylation as a viable alternative. The guide delves into the underlying chemical principles, provides step-by-step experimental procedures, and emphasizes critical safety and handling protocols for all reagents involved.

Introduction: Strategic Overview of N-Isopropylation

4-Fluoroaniline is a crucial building block used in the manufacture of pharmaceuticals, herbicides, and plant growth regulators.[1] Its N-alkylation to form derivatives such as 4-Fluoro-N-isopropylaniline expands its utility, creating intermediates for more complex target molecules. The introduction of the isopropyl group can significantly modify the parent molecule's lipophilicity, metabolic stability, and biological activity.

The can be approached via two primary strategic pathways:

-

Reductive Amination: A one-pot reaction where 4-fluoroaniline condenses with acetone to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the desired secondary amine. This method is celebrated for its efficiency and high atom economy.[2][3]

-

Direct N-Alkylation: A classical nucleophilic substitution reaction where 4-fluoroaniline attacks an isopropyl electrophile, such as 2-bromopropane. While straightforward, this method often requires careful control to prevent over-alkylation and involves the generation of stoichiometric salt byproducts.[4]

The choice between these methods depends on factors such as scale, available reagents, and desired purity profile. However, for its operational simplicity and generally higher selectivity, reductive amination is often the preferred industrial and laboratory method.

Caption: High-level overview of the two primary synthetic routes.

The Preferred Route: Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful and efficient method for forming C-N bonds.[2] The reaction proceeds by converting a carbonyl group (from acetone) and an amine (4-fluoroaniline) into a secondary amine via an imine intermediate.

Mechanism and Rationale

The success of this one-pot reaction hinges on a sequence of acid-catalyzed and reduction steps:

-

Imine Formation: The nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic carbonyl carbon of acetone, forming a hemiaminal intermediate.

-

Dehydration: In the acidic medium (glacial acetic acid), the hemiaminal is protonated and readily loses a molecule of water to form a resonance-stabilized iminium ion.

-

Reduction: A hydride reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final product, 4-Fluoro-N-isopropylaniline.

The choice of a mild reducing agent like NaBH₄ is critical. It is reactive enough to reduce the iminium intermediate but generally will not reduce the starting ketone (acetone) under these conditions, preventing wasteful consumption of the hydride source.[5][6]

Caption: Mechanism of reductive amination of 4-fluoroaniline.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for obtaining the target compound with a good yield.[7][8]

Table 1: Reagent Specifications

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Fluoroaniline | 111.12 | 22.2 g | 0.20 | 1.0 |

| Acetone | 58.08 | 17.6 mL (13.9 g) | 0.24 | 1.2 |

| Sodium Borohydride | 37.83 | 9.4 g | 0.25 | 1.25 |

| Glacial Acetic Acid | 60.05 | 120 mL | ~2.0 | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 4-fluoroaniline (22.2 g, 0.2 mol) and acetone (17.6 mL, 0.24 mol).

-

Dissolution and Cooling: Add glacial acetic acid (120 mL) to dissolve the reactants. Cool the resulting solution in an ice bath to approximately 10°C with continuous stirring.[8]

-

Addition of Reducing Agent: Begin the portion-wise addition of sodium borohydride (9.4 g, 0.25 mol). Causality: This must be done in small batches to control the exothermic reaction and gas evolution, ensuring the internal temperature does not exceed 20°C.[7]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 20°C for 30-60 minutes to ensure the reaction goes to completion.[7][8]

-

Quenching: Pour the reaction mixture slowly into 500 mL of ice water. This step quenches any unreacted sodium borohydride and precipitates the product.

-

Basification: Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (~120 mL), while keeping the temperature below 25°C with an ice bath. Causality: This deprotonates the anilinium salt to the free amine, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with a saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure to yield the crude product as a clarified liquid.[7]

-

Purification: Purify the crude liquid by vacuum distillation. Collect the fraction boiling at 40°C / 0.5 mmHg . This should yield approximately 21.8 g (71%) of pure 4-Fluoro-N-isopropylaniline as a colorless liquid.[7]

Alternative Route: Direct N-Alkylation

Direct N-alkylation offers a more traditional approach to forming the C-N bond through a nucleophilic substitution mechanism.

Mechanism and Rationale

In this method, the lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide, such as 2-bromopropane or 2-chloropropane. A base is required to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction.

A significant drawback of this method is the potential for over-alkylation. The product, 4-Fluoro-N-isopropylaniline, is also nucleophilic and can react with another molecule of the isopropyl halide to form the undesired tertiary amine, 4-fluoro-N,N-diisopropylaniline. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.[4] The reaction can be designed as a two-stage process where the initial halide salt is formed and then neutralized.[4]

Comparison of Synthetic Routes

Table 2: Comparison of Reductive Amination vs. Direct N-Alkylation

| Feature | Reductive Amination | Direct N-Alkylation |

| Primary Reagents | 4-fluoroaniline, acetone, NaBH₄ | 4-fluoroaniline, isopropyl halide, base |

| Byproducts | Water, borate salts | Halide salts (e.g., NaBr) |

| Selectivity | Generally high for mono-alkylation | Risk of di-alkylation |

| Atom Economy | High | Moderate |

| Process | One-pot reaction | Often requires strict stoichiometric control |

| Safety Concerns | Flammable acetone, water-reactive NaBH₄ | Flammable and volatile alkyl halides |

Safety and Hazard Management

A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of these syntheses. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Table 3: Hazard Summary of Key Reagents

| Chemical | CAS No. | Primary Hazards | Handling Precautions |

| 4-Fluoroaniline | 371-40-4 | Toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[9][10] | Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Use in a fume hood.[9] |

| Acetone | 67-64-1 | Highly flammable liquid and vapor. Causes serious eye irritation.[11][12] | Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[12][13] |

| Sodium Borohydride | 16940-66-2 | In contact with water, releases flammable gases. Toxic if swallowed. Causes severe skin burns and eye damage.[14][15][16] | Handle in a dry environment. Avoid contact with water and acids. Add slowly to reaction mixtures to control gas evolution.[16][17] |

| 2-Bromopropane | 75-26-3 | Flammable liquid. Causes skin and eye irritation. Suspected of damaging fertility.[18] | Avoid inhalation of vapors. Keep container tightly closed in a dry, well-ventilated place.[18] |

Conclusion

The is most efficiently achieved via reductive amination with acetone and sodium borohydride. This method provides a high-yield, one-pot procedure with excellent selectivity for the desired mono-alkylated product. While direct N-alkylation with an isopropyl halide is a feasible alternative, it presents challenges related to selectivity and byproduct management. The detailed protocol and safety information provided in this guide offer a robust framework for researchers to successfully and safely synthesize this valuable chemical intermediate.

References

-

Synthesis of 4-Fluoro-N-isopropylaniline. PrepChem.com.[Link]

-

Reductive amination. Wikipedia.[Link]

-

Efficient One‐Pot Reductive Aminations of Carbonyl Compounds with Aquivion‐Fe as a Recyclable Catalyst and Sodium Borohydride. ResearchGate.[Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.[Link]

-

4-Fluoroaniline. PubChem, National Center for Biotechnology Information.[Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

- Synthesis method of N-(4-fluoroaniline)-2-hydroxy-N-isopropylacetamide.

- Method of separating alkyl anilines.

- Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.

-

SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]

-

Safety Data Sheet: Acetone. Carl ROTH.[Link]

-

Safety Data Sheet: Sodium borohydride. Carl ROTH.[Link]

- N-isopropyl-4-fluoroaniline preparation method.

-

Acetone - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

-

Acetone Hazards: How to Ensure Safety Handling the Chemical. Freechemistryonline Blog.[Link]

-

SAFETY DATA SHEET - Sodium borohydride. PENTA.[Link]

Sources

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 4. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. CCOHS: Acetone [ccohs.ca]

- 13. nj.gov [nj.gov]

- 14. nj.gov [nj.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. chemicalbook.com [chemicalbook.com]

Strategic Fluorination in Drug Discovery: Physicochemical Modulation and Synthetic Methodologies

[1][2][3]

Executive Summary: The "Magic Methyl" of the 21st Century

In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for molecular editing. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1] This guide moves beyond the basic "metabolic blocker" concept to explore the nuanced electrostatic, steric, and conformational effects of fluorination. We will examine how the strategic insertion of fluorine—often described as the "second favorite element" of medicinal chemists—can rescue a lead compound by modulating pKa, lipophilicity, and metabolic stability without significantly altering steric bulk.

Physicochemical Foundations

The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling scale) yet possesses a van der Waals radius closely mimicking hydrogen and oxygen.

Comparative Atomic Properties

The following table illustrates why fluorine acts as a bioisostere for both Hydrogen and the Hydroxyl group.

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) in OH | Methyl (-CH3) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 (C) |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 |

| Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | ~83 |

Key Insight: The C-F bond is the strongest single bond to carbon in organic chemistry. This thermodynamic stability renders the C-F moiety resistant to metabolic cleavage, while its small size allows it to fit into enzyme pockets originally evolved for C-H or C-OH bonds [1].

Strategic Applications in Lead Optimization

Metabolic Blocking (The Classic Approach)

Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings at the para-position.[1] Replacing a para-hydrogen with fluorine achieves two goals:

-

Steric/Electronic Blockade: The C-F bond strength prevents abstraction, and the electronegativity reduces the electron density of the ring, making it less susceptible to oxidative attack (e.g., arene oxide formation).

-

Half-life Extension: This directly translates to improved PK profiles (lower clearance, longer

).

pKa Modulation and Bioavailability

Fluorine’s strong inductive effect (

-

Basic Amines: Placing a fluorine

to a basic amine lowers the -

Carboxylic Acids:

-fluorination increases acidity, potentially improving metabolic stability against glucuronidation.[1]

Conformational Control: The Gauche Effect

Unlike heavier halogens that prefer the anti conformation due to sterics, 1,2-difluoroethane (and similar motifs) preferentially adopts the gauche conformation (

Mechanism: This is driven by

[4]

Synthetic Methodologies: Protocols for Fluorination

Nucleophilic Fluorination: Deoxofluor/DAST

Replacing alcohols with fluorine is a standard transformation.[1] While DAST (Diethylaminosulfur trifluoride) is common, it is thermally unstable.[1] Deoxofluor is a safer, more stable alternative.

Protocol: Conversion of Secondary Alcohol to Fluoride using DAST

-

Safety Warning: DAST can decompose explosively at elevated temperatures.[1] Reacts violently with water to produce HF.[1] Perform in a fume hood behind a blast shield.

-

Preparation: Dry a 100 mL round-bottom flask (RBF) and purge with

. -

Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Cooling: Cool the solution to

using a dry ice/acetone bath. -

Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe. Note: Evolution of gas may occur.

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly over 2–4 hours. Monitor via TLC.

-

Quenching (Critical): Cool back to

. Quench by slow addition of saturated aqueous -

Workup: Extract with DCM, dry over

, and concentrate.

Electrophilic Fluorination: Selectfluor

For fluorinating electron-rich centers (e.g., enolates, aromatics), Selectfluor (F-TEDA-BF4) is the industry standard due to its stability and non-hygroscopic nature [3].[1][3]

Protocol:

-

Solvation: Dissolve ketone (1.0 equiv) in Acetonitrile (MeCN).

-

Reagent Addition: Add Selectfluor (1.1 equiv).

-

Catalysis (Optional): For unreactive substrates, catalytic acid (e.g.,

) or heating to -

Reaction: Stir at RT for 6–12 hours. The solution will remain colorless.

-

Workup: Remove MeCN under reduced pressure. Dilute residue with DCM and wash with water (Selectfluor byproducts are water-soluble).[1]

Decision Framework for Fluorination

The following workflow illustrates the logical decision-making process for incorporating fluorine during Lead Optimization.

Case Study: Atorvastatin (Lipitor)

Atorvastatin exemplifies the "Metabolic Block" and "Lipophilicity" pillars.[1]

-

The Problem: Early pyrrole-based HMG-CoA reductase inhibitors suffered from rapid oxidation on the phenyl ring.[1]

-

The Solution: Introduction of a para-fluorophenyl group.

-

The Outcome: The fluorine atom blocked the primary site of CYP450 metabolism, significantly increasing the drug's half-life. Additionally, the lipophilic nature of the fluorophenyl group improved hydrophobic interactions within the enzyme's binding pocket, enhancing potency [4].

Future Outlook: 18F-PET Imaging

Beyond therapy, fluorine plays a critical role in diagnostics.[1][4] The isotope

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry . Chemical Society Reviews, 37(2), 320-330.[1] Link

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond . Chemical Society Reviews, 37(2), 308-319.[1] Link

-

Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service . Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link

-

Hagmann, W. K. (2008).[5][1][6][7] The Many Roles for Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry, 51(15), 4359–4369.[6] Link[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. SelectFluor - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The many roles for fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Biological Activities & Medicinal Chemistry of Fluorinated Anilines

[1]

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Fluorine Effect" in Aniline Scaffolds

The incorporation of fluorine into aniline substrates is a cornerstone strategy in modern medicinal chemistry. It is rarely a passive structural change; rather, it is a deliberate modulation of the molecule's electronic and steric environment. This guide dissects the biological implications of fluorinated anilines, focusing on three critical axes: bioisosteric modulation of physicochemical properties , metabolic blockade of toxicophores , and synthetic accessibility via transition-metal catalysis .

Physicochemical Modulation: pKa and Lipophilicity[2][3]

The biological activity of aniline derivatives is governed largely by the basicity of the nitrogen lone pair and the lipophilicity of the aromatic ring. Fluorine, being the most electronegative element (Paulding scale 3.98), exerts a profound inductive effect (

Basicity Modulation (pKa)

Unsubstituted aniline has a pKa (of the conjugate acid) of approximately 4.6. For CNS-active drugs or intracellular targets, this basicity can lead to lysosomal trapping or poor passive diffusion.

-

Mechanism: Fluorine substitution withdraws electron density from the aromatic ring, which in turn pulls density from the nitrogen lone pair. This lowers the pKa, making the amine less basic.

-

Biological Impact: Reduced basicity decreases the fraction of ionized drug at physiological pH (7.4), enhancing membrane permeability and reducing off-target hERG channel inhibition, which often correlates with high basicity.

Lipophilicity (LogP) and Conformation

The C-F bond is highly hydrophobic but also polar.

-

Orthogonal Conformation: An ortho-fluorine substituent can lock the aniline N-H bonds into a specific conformation via intramolecular electrostatic interactions or hydrogen bonding, pre-organizing the molecule for receptor binding (e.g., in MEK inhibitors).

Data Summary: Comparative Physicochemical Profiles

| Compound | Structure | pKa (Conjugate Acid) | LogP (Approx) | Electronic Effect | Primary Utility |

| Aniline | Ph-NH₂ | 4.6 | 0.9 | Reference | Starting Material |

| 4-Fluoroaniline | 4-F-Ph-NH₂ | ~4.0 | 1.15 | Inductive (-I) | Metabolic Blocker (Para) |

| 2-Fluoroaniline | 2-F-Ph-NH₂ | ~4.4 | 1.10 | Inductive + Steric | Conformation Control |

| 3-Fluoroaniline | 3-F-Ph-NH₂ | ~3.5 | 1.12 | Strong Inductive | Electronic Tuning |

| 2,4-Difluoroaniline | 2,4-F₂-Ph-NH₂ | ~3.0 | 1.35 | Additive | Potency/Metabolic Stability |

Metabolic Stability & Toxicological Mitigation

A critical failure mode for aniline-containing drugs is toxicity arising from bioactivation. The liver's CYP450 enzymes typically metabolize anilines via two competing pathways: N-hydroxylation (toxic) and Ring Hydroxylation (detoxification).

The Metabolic Switch

-

The Problem: Electron-rich anilines are prone to N-oxidation, forming hydroxylamines (

). These oxidize further to nitroso compounds or dehydrate to form reactive nitrenium ions, which covalently bind to DNA (genotoxicity) or oxidize hemoglobin to methemoglobin (MetHb), causing hypoxia. -

The Fluorine Solution: Placing fluorine at the para position blocks the primary site of metabolic attack (CYP-mediated hydroxylation). However, unlike a methyl group, fluorine resists oxidation. This "metabolic switch" forces the enzyme to oxidize less accessible sites or slows down the overall clearance, improving half-life (

) without generating toxic quinone-imines.

Visualization: Metabolic Pathways & Blocking Mechanism

Figure 1: Comparison of bioactivation pathways. Fluorination mitigates toxicity by reducing electron density (slowing N-oxidation) and blocking labile sites.

Experimental Protocols: Synthesis and Evaluation

To validate the biological potential of a fluorinated aniline derivative, one must first synthesize it efficiently and then assay its stability.

Synthesis: Buchwald-Hartwig Amination

The most robust method for installing a fluorinated aniline moiety onto a heteroaryl drug core is the Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Protocol: Coupling of 4-Fluoroaniline with an Aryl Halide

-

Reagents:

-

Aryl Bromide substrate (1.0 equiv)[1]

-

4-Fluoroaniline (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BINAP or XantPhos (4 mol%)

-

Base:

or NaOtBu (1.5 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

-

Procedure:

-

Step 1: Charge an oven-dried Schlenk flask with the Aryl Bromide, Base, and Pd/Ligand system under Argon atmosphere.

-

Step 2: Add the solvent (degassed) and 4-Fluoroaniline via syringe.

-

Step 3: Heat to 80-100°C for 12-18 hours. Monitor via LC-MS.

-

Step 4: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

-

Step 5: Purify via flash column chromatography (Hexane/EtOAc gradient).

-

-

Validation: Verify structure via

-NMR (characteristic signal around -120 ppm).

Workflow Visualization

Figure 2: Standardized workflow for Buchwald-Hartwig amination of fluorinated anilines.

Case Studies in Drug Development

Kinase Inhibitors: Gefitinib (Iressa)

-

Target: EGFR (Epidermal Growth Factor Receptor).

-

Structure: Contains a 3-chloro-4-fluoroaniline moiety.

-

Role of Fluorine: The 4-fluoro substituent blocks metabolic oxidation at the para position, extending the drug's half-life. The 3-chloro/4-fluoro combination tunes the electron density of the aniline ring to optimize

stacking interactions within the ATP binding pocket of the kinase.

Antibiotics: Linezolid (Zyvox)

-

Target: Bacterial 50S ribosomal subunit.

-

Structure: A 3-fluoro-4-morpholinyl aniline derivative.

-

Role of Fluorine: The fluorine atom at the 3-position is critical for antibacterial potency. It influences the conformation of the phenyl ring relative to the oxazolidinone core, maximizing binding affinity while modulating the pKa of the morpholine nitrogen to improve bioavailability.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Methodological & Application

Application Note: High-Efficiency Synthesis of Oxyacetamide Herbicides Using 4-Fluoro-N-isopropylaniline

Executive Summary

This application note details the strategic utilization of 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) as a core scaffold in the synthesis of oxyacetamide herbicides, specifically focusing on the production of Flufenacet .

The para-fluoro substitution provides critical metabolic stability by blocking oxidative degradation, while the N-isopropyl group enhances lipophilicity (LogP) and steric fit within the target enzyme (very long-chain fatty acid elongases). This guide provides a self-validating, two-step synthetic protocol, process safety parameters, and analytical quality control measures designed for industrial upscaling.

Chemical Profile & Material Specifications[1][2][3][4]

Before initiating synthesis, the starting material must meet strict purity standards to prevent the formation of difficult-to-separate aniline byproducts.

| Property | Specification | Critical Note |

| Compound Name | 4-Fluoro-N-isopropylaniline | Also known as N-isopropyl-4-fluoroaniline |

| CAS Number | 70441-63-3 | Verify against CoA |

| Structure | C₆H₄(F)NHCH(CH₃)₂ | Secondary amine is the reactive center |

| Purity | ≥ 98.0% (GC/HPLC) | Impurities >1% cause oligomerization in Step 1 |

| Water Content | < 0.1% (Karl Fischer) | Moisture hydrolyzes chloroacetyl chloride |

| Appearance | Colorless to light brown liquid | Darkening indicates oxidation; distill if necessary |

Synthetic Strategy: The Flufenacet Pathway[4]

The synthesis of Flufenacet from 4-Fluoro-N-isopropylaniline involves a sequential acylation-substitution pathway. The secondary amine is first converted into an electrophilic chloroacetamide, which then undergoes nucleophilic substitution with a heterocyclic alcohol.

Reaction Logic[5][6][7]

-

Step 1 (Activation): The amine is "armed" with a chloroacetyl "warhead." The choice of solvent and base is critical to prevent HCl accumulation, which can protonate the unreacted amine and stall the reaction.

-

Step 2 (Coupling): A Phase Transfer Catalysis (PTC) system is employed to couple the lipophilic amide with the hydrophilic thiadiazole salt.

Workflow Visualization

The following diagram illustrates the critical path and decision nodes for the synthesis.

Figure 1: Step-wise synthetic workflow for converting 4-Fluoro-N-isopropylaniline to Flufenacet, highlighting critical QC checkpoints.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(Chloroacetyl)-N-isopropyl-4-fluoroaniline

Objective: Convert the nucleophilic amine into an electrophilic amide intermediate.

Reagents:

-

Chloroacetyl chloride (1.1 eq)

-

Toluene (Solvent, 5-7 volumes)

-

Sodium Hydroxide (20% aq. solution) or Potassium Carbonate (Solid)

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 4-Fluoro-N-isopropylaniline and Toluene. Cool the system to 0–5°C using an ice/brine bath.

-

Why? Low temperature prevents the formation of bis-acylated byproducts and hydrolysis of the acid chloride.

-

-

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Maintain internal temperature below 10°C.

-

Neutralization: Simultaneously (or immediately after), add the base (NaOH or K₂CO₃) to scavenge the generated HCl.

-

Workup: Stir for 2 hours at room temperature. Add water to dissolve salts.[6][7] Separate the organic (Toluene) layer. Wash with dilute HCl (to remove unreacted amine) followed by brine.

-

Isolation: Dry over MgSO₄ and concentrate under reduced pressure.

-

Expected Yield: 90–95%.

-

Appearance: Off-white solid or viscous oil.

-

Protocol B: Heterocyclic Coupling (Flufenacet Formation)

Objective: Displace the chloride with the thiadiazolate anion.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-ol (1.05 eq)

-

Potassium Carbonate (K₂CO₃) (1.2 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq - Catalyst)

-

Solvent: Toluene or Methyl Isobutyl Ketone (MIBK)

Procedure:

-

Phase Transfer Setup: Dissolve the Intermediate (Protocol A) and the Thiadiazole in Toluene. Add solid K₂CO₃ and the TBAB catalyst.

-

Why TBAB? The thiadiazole salt is ionic and insoluble in Toluene; the catalyst shuttles the anion into the organic phase for reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Monitor by HPLC until the chloroacetamide intermediate is <0.5%.

-

Quench: Cool to room temperature. Add water to dissolve inorganic salts.

-

Purification: Separate the organic layer.[8] Wash with 5% NaOH (to remove excess thiadiazole) and then water.

-

Crystallization: Concentrate the solvent and recrystallize from Isopropanol/Hexane to obtain high-purity Flufenacet.

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous validation. Use the following parameters to confirm identity and purity.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 235 nm.

-

Retention Time Markers:

-

4-Fluoro-N-isopropylaniline: ~3.5 min

-

Chloroacetamide Intermediate: ~5.2 min

-

Flufenacet: ~8.1 min

-

Impurity Alerts

-

Fenobucarb Impurity 1: This is the unreacted starting material (4-Fluoro-N-isopropylaniline). Presence in the final product indicates incomplete acylation or poor washing in Protocol A.

-

Hydrolysis Product: N-isopropyl-4-fluoroaniline can reform if the final product is exposed to strong acid/base at high heat.

Safety & Handling (E-E-A-T)

Hazard Class: 4-Fluoro-N-isopropylaniline is an aniline derivative.

-

Acute Toxicity: Harmful if swallowed or inhaled. Potential methemoglobinemia inducer.

-

Skin/Eye: Irritant.[9] Rapid absorption through skin.

-

PPE Requirements:

-

Nitrile gloves (0.11mm minimum thickness).

-

Fume hood with face velocity >0.5 m/s.

-

Full-face respirator if aerosols are generated.

-

Waste Disposal: Fluorinated aromatics must not be incinerated in standard boilers due to HF formation. Dispose of via high-temperature incineration with scrubbing units.

References

-

Synthesis of Flufenacet & Intermediates

-

Chemical Properties & Safety Data

-

Source: PubChem Compound Summary for CID 9731 (4-Fluoroaniline derivatives). Available at:

-

Source: ChemicalBook - 4-FLUORO-N-ISOPROPYLANILINE Properties and Suppliers.[3] Available at:

-

-

Fluorine in Agrochemicals (Mechanistic Insight)

-

Review: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Available at:

-

- Herbicide Mode of Action (VLCFA Inhibition): Context: Flufenacet acts by inhibiting Very Long Chain Fatty Acid synthesis. The N-isopropyl-4-fluoroaniline moiety is crucial for binding affinity in the elongase complex.

Sources

- 1. 4-Fluoro-N-isopropylaniline | CAS 70441-63-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pdqscientific.com [pdqscientific.com]

- 3. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents [patents.google.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. WO2015123228A1 - Processes for the synthesis of intermediates of the herbicide flucetosulfuron - Google Patents [patents.google.com]

- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents [patents.google.com]

Application Note: Precision Synthesis of 4-Fluoro-N-isopropylaniline via Reductive Amination

Executive Summary

This application note details the synthesis of 4-Fluoro-N-isopropylaniline , a critical intermediate in the development of fluorinated pharmaceutical scaffolds. The incorporation of the fluorine atom at the para-position enhances metabolic stability by blocking P450 oxidation sites, while the isopropyl group modulates lipophilicity (

We present two distinct protocols tailored to different operational scales:

-

Method A (Bench-Scale): A high-fidelity protocol using Sodium Triacetoxyborohydride (STAB) . This method prioritizes chemoselectivity and functional group tolerance, making it ideal for lead optimization.

-

Method B (Process-Scale): A Catalytic Hydrogenation protocol using Pd/C. This method prioritizes atom economy and solvent recovery, suitable for kilogram-scale production.

Mechanistic Insight & Reaction Design

Reductive amination proceeds via the formation of an in situ iminium ion intermediate.[1] The success of this reaction hinges on the relative rates of imine formation versus the reduction of the carbonyl starting material.

The Chemoselectivity Challenge

-

Problem: If the reducing agent is too active (e.g.,

in methanol at neutral pH), it may reduce the ketone (acetone) to an alcohol (isopropanol) before the imine is formed. -

Solution: We utilize Sodium Triacetoxyborohydride (STAB) . The acetoxy groups withdraw electron density from the boron center, stabilizing the hydride. This makes STAB less nucleophilic than

, rendering it incapable of reducing the ketone at a significant rate but highly active toward the protonated iminium ion.

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway, highlighting the critical "Water Removal" step which drives the equilibrium toward the reactive iminium species.

Figure 1: Mechanistic pathway of direct reductive amination. The red arrow indicates the dehydration step, often the rate-determining step in hindered systems.

Experimental Protocols

Method A: Bench-Scale Synthesis (STAB Protocol)

Recommended for: <50g scale, Drug Discovery, High Purity requirements.

Reagents:

-

4-Fluoroaniline (1.0 equiv)

-

Acetone (1.5 - 2.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

Step-by-Step Procedure:

-